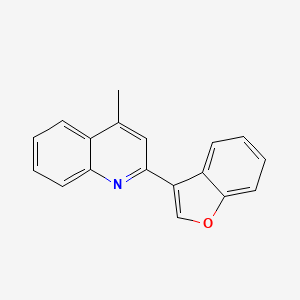
2-(1-Benzofuran-3-yl)-4-methylquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1-Benzofuran-3-yl)-4-methylquinoline is a heterocyclic compound that combines the structural features of benzofuran and quinoline. Benzofuran is known for its presence in various natural products and its biological activities, while quinoline is a fundamental structure in many pharmaceuticals. The combination of these two moieties in a single molecule can lead to unique chemical and biological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Benzofuran-3-yl)-4-methylquinoline typically involves the construction of the benzofuran and quinoline rings followed by their coupling. One common method is the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of 1-benzofuran-3-yl acetonitrile with suitable quinoline derivatives in the presence of a base like potassium hydroxide can yield the desired compound .
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction. The exact methods can vary depending on the scale of production and the desired purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-(1-Benzofuran-3-yl)-4-methylquinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the quinoline ring or the benzofuran moiety.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different substituents on the benzofuran or quinoline rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. The conditions can vary widely, from room temperature to elevated temperatures, and may require specific solvents or catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of quinoline N-oxides or benzofuran ketones, while substitution reactions can yield a wide variety of derivatives with different functional groups.
Aplicaciones Científicas De Investigación
2-(1-Benzofuran-3-yl)-4-methylquinoline has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound can be used in the study of enzyme interactions and as a probe for biological assays.
Mecanismo De Acción
The mechanism of action of 2-(1-Benzofuran-3-yl)-4-methylquinoline depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but often include key enzymes or signaling pathways related to its biological activity.
Comparación Con Compuestos Similares
Similar Compounds
2-(1-Benzofuran-3-yl)quinoline: Lacks the methyl group on the quinoline ring.
4-Methylquinoline: Lacks the benzofuran moiety.
1-Benzofuran-3-yl derivatives: Various compounds with different substituents on the benzofuran ring.
Uniqueness
2-(1-Benzofuran-3-yl)-4-methylquinoline is unique due to the combination of the benzofuran and quinoline moieties, which can lead to distinct chemical and biological properties not found in the individual components. This uniqueness makes it a valuable compound for various research and industrial applications .
Propiedades
Número CAS |
836684-99-2 |
|---|---|
Fórmula molecular |
C18H13NO |
Peso molecular |
259.3 g/mol |
Nombre IUPAC |
2-(1-benzofuran-3-yl)-4-methylquinoline |
InChI |
InChI=1S/C18H13NO/c1-12-10-17(19-16-8-4-2-6-13(12)16)15-11-20-18-9-5-3-7-14(15)18/h2-11H,1H3 |
Clave InChI |
YDSJQPYIAPJTHU-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=NC2=CC=CC=C12)C3=COC4=CC=CC=C43 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[(4-Methylcyclohexyl)oxy]-4-oxobut-2-enoic acid](/img/structure/B14205786.png)
![N-[1-Hydroxy-3-(5-methyl-1H-indol-3-yl)propan-2-yl]-N'-phenylurea](/img/structure/B14205788.png)
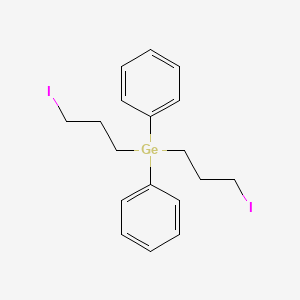
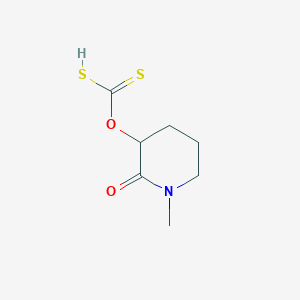
![4-Ethyl-2-fluoro-1-[3-fluoro-4-(4-fluorophenyl)phenyl]benzene](/img/structure/B14205801.png)
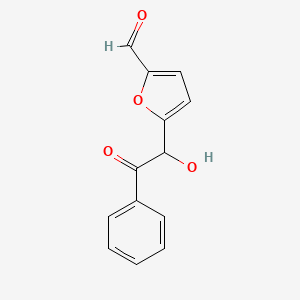
![Aziridine, 2-(bromomethyl)-1-[(2-bromophenyl)methyl]-](/img/structure/B14205808.png)
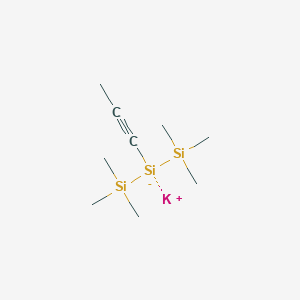
![4-Ethoxy-6-(2-methoxyphenyl)pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B14205840.png)
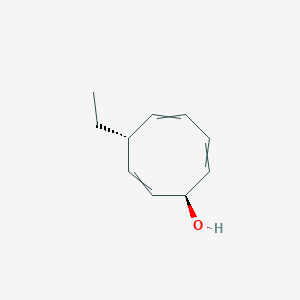
![5-Methyl-5-{[(naphthalen-1-yl)methyl]amino}-6-phenylhex-3-en-2-one](/img/structure/B14205845.png)
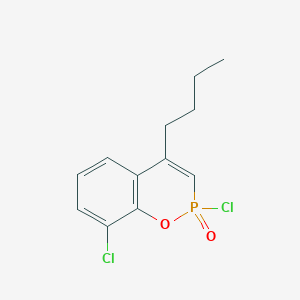
amino}methyl)phenol](/img/structure/B14205863.png)
